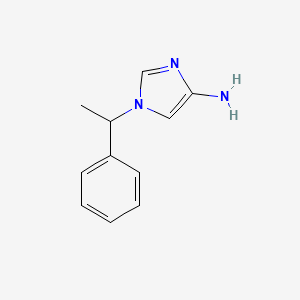

1-(1-Phenylethyl)-1H-imidazol-4-amine

Description

Significance of the Imidazole (B134444) Scaffold in Synthetic and Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.comlongdom.org This simple scaffold is a cornerstone in synthetic and medicinal chemistry due to a unique combination of chemical properties. It is a structural component of essential biomolecules, including the amino acid histidine, purines in DNA, and histamine (B1213489). longdom.org The imidazole nucleus is considered a "privileged scaffold" because its derivatives have a proven track record of binding to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net

The significance of the imidazole scaffold stems from several key features:

Aromaticity and Stability : The ring is aromatic, conferring high stability.

Amphoteric Nature : It possesses both a weakly acidic proton on one nitrogen and a basic, pyrrole-type nitrogen, allowing it to act as both a proton donor and acceptor. longdom.orgnih.gov This dual nature is critical for its role in enzyme catalysis, often acting as a nucleophile or in acid-base catalysis at the active sites of enzymes.

Hydrogen Bonding Capability : The nitrogen atoms can participate in hydrogen bonding, a crucial interaction for molecular recognition and binding to biological receptors. ijsrtjournal.comnih.gov

Coordination Chemistry : The basic nitrogen atom readily coordinates with metal ions, a feature important in the function of certain metalloenzymes.

These properties enable imidazole-containing compounds to engage in various non-covalent interactions with enzymes and receptors, including hydrogen bonds, ion-dipole interactions, and hydrophobic forces. ontosight.ai Consequently, the imidazole motif is found in numerous FDA-approved drugs with diverse therapeutic applications, from antifungal agents like miconazole (B906) to anticancer drugs such as dacarbazine. jchemrev.com

Rationale for Academic Research on 1-(1-Phenylethyl)-1H-imidazol-4-amine and its Derivatives

Academic research into a specific molecule like this compound is driven by a logical drug design strategy that combines a proven pharmacophore with a functional group that imparts desirable properties. The rationale for investigating this compound and its derivatives is multifaceted, focusing on the synthesis of novel, chiral molecules for potential therapeutic applications. evitachem.com

The core of the molecule is the 4-amino-imidazole structure. The 2-aminoimidazole subunit, a related structure, is known to be a valuable scaffold exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net The amino group provides a key site for further chemical modification, allowing for the creation of a library of related compounds to explore structure-activity relationships (SAR). nih.gov

The substituent at the 1-position, a 1-phenylethyl group, is particularly significant because it introduces a chiral center into the molecule. mdpi.com In pharmacology, the three-dimensional shape of a molecule is critical for its interaction with biological targets, which are themselves chiral. Often, only one enantiomer (one of the two mirror-image forms) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The use of chiral building blocks like 1-phenylethylamine (B125046) is a well-established strategy in asymmetric synthesis to produce enantiomerically pure compounds. mdpi.com

Therefore, the primary rationale for academic research on this compound is to:

Create Novel Chiral Scaffolds : Synthesize new molecules that combine the biological potential of the imidazole ring with the stereochemical control offered by the phenylethyl group.

Explore Enantioselective Interactions : Investigate how the different enantiomers of the compound interact with specific biological targets, potentially leading to more selective and potent drugs. rsc.org

Develop New Therapeutic Agents : Screen the compound and its derivatives for a wide range of biological activities, leveraging the known propensity of imidazole derivatives to act as anticancer, antifungal, and antiviral agents, among others. ijsrtjournal.comjchemrev.comnih.gov

Historical Context of Substituted 1H-Imidazoles in Academic Discovery

The history of imidazoles began in 1858 when the German chemist Heinrich Debus first synthesized the parent compound from glyoxal (B1671930) and ammonia (B1221849), initially naming it "glyoxaline". longdom.org For many decades, research focused on its fundamental chemistry and its identification as a core component of naturally occurring substances like purines and histidine, which were discovered in the late 19th and early 20th centuries.

The transition of substituted imidazoles from chemical curiosities to molecules of significant therapeutic interest was a gradual process. A major turning point came with the development of drugs targeting histamine receptors. This research culminated in the discovery of cimetidine (B194882) in the 1970s, an H2 receptor antagonist containing an imidazole ring, which became a blockbuster drug for treating peptic ulcers. This success story highlighted the immense potential of substituted imidazoles in medicinal chemistry and spurred a massive wave of research into new derivatives.

Subsequently, scientists discovered that the imidazole scaffold was a versatile pharmacophore for a vast range of conditions. This led to the development of:

Antifungal agents (the "azoles") like clotrimazole (B1669251) and miconazole.

Antiprotozoal drugs such as metronidazole. jchemrev.com

Anesthetic agents like etomidate, which notably features a 1-(1-phenylethyl)imidazole core structure. jchemrev.comnih.gov

This historical progression demonstrates a classic pattern in drug discovery: the identification of a biologically active natural product component, followed by intensive synthetic efforts to create derivatives with improved potency, selectivity, and safety. The ongoing academic interest in novel substituted imidazoles like this compound is a direct continuation of this long and fruitful history of discovery.

Data Tables

Table 1: Reported Biological Activities of Imidazole Derivatives

This table summarizes the diverse range of pharmacological activities that have been reported for various compounds containing the imidazole scaffold, illustrating the rationale for continued research in this area.

| Biological Activity | Examples of Imidazole-Based Compounds/Derivatives | Reference(s) |

| Anticancer | Dacarbazine, 1H-benzo[d]imidazole derivatives | nih.govjchemrev.com |

| Antifungal | Miconazole, 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | jchemrev.comnih.gov |

| Antiviral | Imidazole thioacetanilide (B1681303) derivatives, Naphtho[2,3-d]imidazole derivatives | nih.gov |

| Antibacterial | 2,4,5-trisubstituted imidazole derivatives | jchemrev.com |

| Antiprotozoal | Metronidazole, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | jchemrev.comresearchgate.net |

| Anti-inflammatory | Substituted 1H-imidazole derivatives | jchemrev.com |

| Antihypertensive | Imidazole-based supramolecular complexes | nih.gov |

| Anesthetic | Etomidate | jchemrev.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(1-phenylethyl)imidazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-7-11(12)13-8-14/h2-9H,12H2,1H3 |

InChI Key |

ISUMOTWJMGYBKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Phenylethyl 1h Imidazol 4 Amine and Analogues

Strategies for Constructing the 1H-Imidazole Core

The formation of the imidazole (B134444) ring is a fundamental step in the synthesis of these compounds. Various methods have been developed, ranging from multicomponent reactions that build the ring in a single step to sequential cyclization and ring-transformation reactions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants. tandfonline.combohrium.com This approach is valued for its atom economy, reduced reaction times, and simplified purification processes. tandfonline.com

Several MCRs have been developed for the synthesis of substituted imidazoles. A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). tandfonline.com For instance, a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate, catalyzed by sulphated yttria, yields 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Benzoic acid has also been shown to catalyze an efficient MCR of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org Another example is a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate without a solvent. organic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Four-component | Benzil, aromatic aldehyde, aminoethylpiperazine, ammonium acetate | Sulphated yttria, ethanol (B145695) | 1,2,4,5-tetrasubstituted imidazoles | tandfonline.com |

| Three-component | Vinyl azides, aromatic aldehydes, aromatic amines | Benzoic acid (metal-free) | 1,2,5-trisubstituted imidazoles | organic-chemistry.orgacs.org |

| Four-component | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, heat | 1,2,4-trisubstituted 1H-imidazoles | organic-chemistry.org |

Cyclization reactions are a cornerstone of heterocyclic synthesis, including the formation of the imidazole ring. These methods often involve the intramolecular or intermolecular reaction of linear precursors. A widely used method involves the condensation of amidines with α-haloketones. orgsyn.org This reaction is often carried out in a biphasic system of tetrahydrofuran (B95107) and water with potassium bicarbonate as the base, which allows for the synthesis of 2,4-disubstituted imidazoles in high yields without the need for column chromatography. orgsyn.org

Another strategy involves the catalyst-free [3+2] cyclization of vinyl azides with amidines, which selectively produces 2,4-disubstituted imidazoles under mild conditions. acs.org This method demonstrates good functional group tolerance with various substituted benzamidines reacting smoothly with vinyl azides. acs.org Additionally, transition metal catalysts, such as those based on gold or silver, can facilitate the cyclization of propargyl amidines or other alkyne-containing precursors to form imidazole derivatives. chim.it For example, gold catalysts can activate carbon-carbon triple bonds towards nitrogen nucleophilic addition, leading to 2-fluoroalkyl imidazole derivatives from propargyl amidines. chim.it

Acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives provides another route to 1H-imidazole derivatives. researchgate.netmdpi.com This approach involves an intramolecular cyclization followed by the opening of the triazole ring. mdpi.com

| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amidines and α-haloketones | Potassium bicarbonate, THF/water | 2,4-disubstituted imidazoles | orgsyn.org |

| Vinyl azides and amidines | Catalyst-free, 80°C | 2,4-disubstituted imidazoles | acs.org |

| Propargyl amidines | Ph3AuCl/AgSbF6, acetonitrile, 60°C | 2-fluoroalkyl imidazoles | chim.it |

| 5-amino-1,2,3-triazoles | Acid-mediated, reflux | Substituted 1H-imidazoles | researchgate.netmdpi.com |

Ring-forming transformations encompass a variety of reactions where a pre-existing ring is converted into an imidazole ring or where the imidazole ring is formed through a significant structural rearrangement. One such method is the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can be considered both a cyclization and a ring transformation. mdpi.com Under acidic conditions, these triazoles undergo intramolecular cyclization, followed by ring-opening and rearrangement to yield substituted imidazoles. mdpi.com

Another example involves the reaction of propargylamines with isonitriles in a [3+2] heteroannulation, catalyzed by ytterbium triflate, to selectively prepare imidazoles. chim.it The reaction conditions are crucial, as changing the catalyst loading can lead to different heterocyclic products. chim.it The Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), is a classic example of a ring-forming transformation leading to imidazoles. researchgate.net

Introduction of the 1-(1-Phenylethyl) Moiety

Once the imidazole core is constructed, the next critical step is the introduction of the 1-(1-phenylethyl) group at the N-1 position of the imidazole ring. This can be achieved through various N-alkylation techniques, with particular attention paid to controlling the stereochemistry when a chiral product is desired.

N-alkylation of imidazoles is a common method for introducing substituents onto the ring nitrogen. nih.gov This typically involves the reaction of the imidazole with an appropriate alkylating agent, such as an alkyl halide. researchgate.net For the synthesis of 1-(1-phenylethyl)-1H-imidazol-4-amine, this would involve reacting the 1H-imidazol-4-amine precursor with a 1-phenylethyl halide (e.g., 1-phenylethyl bromide).

The reaction is often carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. lookchem.com Common bases include potassium hydroxide (B78521) or sodium hydroxide. lookchem.comgoogle.com The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently used. lookchem.comresearchgate.net In some cases, the reaction can be performed under solvent-free conditions or using microwave assistance to accelerate the process. researchgate.net The regioselectivity of alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of the substituents on the imidazole ring. otago.ac.nz

| Imidazole Substrate | Alkylation Agent | Base/Solvent | Key Features | Reference |

|---|---|---|---|---|

| Imidazole | Alkyl Halide | KOH/Acetone | Mono-alkylation at room temperature. | lookchem.com |

| 2-Alkylimidazole | Alkyl Halide | NaOH | Reaction at elevated temperatures (130-150°C). | google.com |

| Imidazole | Alkyl Halide | None (excess imidazole) | High-temperature reaction (160°C) in solvents like THF or dioxane. | google.com |

| Benzimidazole/Imidazole | Alkyl Halide | Alkaline water-SDS | Sustainable, VOC-free conditions. | lookchem.com |

When the final product is required as a single enantiomer or with a specific diastereomeric ratio, the introduction of the chiral 1-phenylethyl group must be performed stereoselectively. This can be achieved by using a chiral starting material or by employing a diastereoselective reaction.

While specific examples for the diastereoselective N-alkylation of an imidazol-4-amine with a 1-phenylethyl group are not extensively detailed in the provided context, general principles of asymmetric synthesis can be applied. One approach would be to use a chiral auxiliary on the imidazole ring that directs the incoming phenylethyl group to one face of the molecule. After the alkylation, the auxiliary can be removed.

Another strategy involves the use of a chiral catalyst. For instance, cation-directed desymmetrization using a chiral catalyst has been shown to be effective for the enantioselective synthesis of axially chiral imidazoles. nih.gov While this applies to a different type of chirality, it highlights the potential for catalytic methods to control stereochemistry in imidazole synthesis. Asymmetric multicomponent reactions using a chiral phosphoric acid catalyst have also been successful in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, demonstrating that chiral catalysts can induce high stereoselectivity in imidazole-forming reactions. nih.gov A diastereoselective diamide (B1670390) ring-closing reaction has been used to create stereoisomerically pure biphenyl (B1667301) ligands, where a chiral diamine directs the stereochemical outcome. uni-muenchen.de Such principles could be adapted for the diastereoselective N-alkylation of a pre-formed imidazole.

Regioselective Functionalization at the C-4 Amine Position

Achieving regioselective substitution at the C-4 position of the imidazole ring is a critical challenge in the synthesis of this target molecule. The electronic properties of the imidazole ring can lead to mixtures of isomers during functionalization. Therefore, methods that direct substitution specifically to the C-4 position are of high value.

A common and effective strategy for introducing an amine group at the C-4 position involves the use of 4-nitro-1H-imidazole as a starting material. psu.edufinechem-mirea.ru This method leverages the directing effect of the nitro group and its facile reduction to an amine. The general synthetic sequence involves two primary steps: N-alkylation followed by reduction.

First, the N1 position of 4-nitro-1H-imidazole is regioselectively alkylated with a (1-phenylethyl) halide. derpharmachemica.comresearchgate.net The choice of reaction conditions, including the base and solvent, is crucial for achieving high regioselectivity and yield. derpharmachemica.comresearchgate.net Following N-alkylation, the nitro group at the C-4 position is reduced to the desired primary amine. Catalytic reduction is a frequently employed method for this transformation. psu.edu However, the resulting 4-aminoimidazoles can be unstable and are often generated and used in situ for subsequent reactions without isolation. psu.edu The reduction of the nitro group is a key step, as this transformation is linked to the biological activity mechanisms of many nitroimidazole compounds. finechem-mirea.ru

Table 1: N-Alkylation Conditions for Nitroimidazole Precursors

| Alkylating Agent | Base | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| 1-Phenylethyl bromide | K₂CO₃ or KOH | DMF or DMSO | Room Temp. to 80°C | Regioselective alkylation at the N1 position. | derpharmachemica.comresearchgate.net |

| Alkyl Halides | KOH | Aromatic Solvents (e.g., Toluene) | 75-115°C | High yields of 1-alkylimidazole. | google.com |

| n-Bromoalkane | KOH / TBAI (PTC) | Benzene | Not Specified | N-alkylation via Phase Transfer Catalysis (PTC). | researchgate.net |

An alternative pathway to the C-4 amine involves the chemical transformation of an imidazole-4-carboxylate precursor. This synthetic route begins with the construction of an imidazole ring bearing a carboxylate group at the C-4 position. nih.gov Once the 1-(1-phenylethyl)-1H-imidazole-4-carboxylate is obtained, the carboxylate group can be converted into an amine through several classic organic reactions.

A common sequence involves converting the carboxylic acid or its ester derivative into a primary amide. This can be achieved by reaction with thionyl chloride to form an acyl chloride, followed by treatment with ammonia. The resulting primary amide can then undergo a Hofmann or Curtius rearrangement. The Hofmann rearrangement uses a strong base and bromine to convert the amide to an amine with one less carbon atom. The Curtius rearrangement proceeds through an acyl azide (B81097) intermediate, which thermally decomposes and rearranges to form an isocyanate, which is then hydrolyzed to the target amine. These multi-step derivatizations provide a viable, albeit longer, route to the C-4 amino functionality.

Stereochemical Control in Synthesis

The presence of a stereocenter in the 1-phenylethyl group necessitates stereochemical control to obtain enantiomerically pure forms of the final compound. This can be accomplished either by building the desired stereochemistry into the molecule during synthesis or by separating the enantiomers after the synthesis of the racemic mixture.

Enantioselective synthesis aims to produce a single enantiomer directly. One of the most straightforward methods is to use an enantiomerically pure starting material. Commercially available (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine can be converted into the corresponding halides and used in the N-alkylation step, thereby transferring the chirality to the final molecule. sigmaaldrich.com

Alternatively, asymmetric synthesis can be achieved using chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, auxiliaries such as chiral oxazolidinones or imidazolidinones can be attached to the imidazole precursor to induce stereoselectivity during the N-alkylation step. ingentaconnect.comrsc.org After the chiral center is established, the auxiliary is removed.

The use of chiral catalysts, such as chiral phase-transfer catalysts, represents another advanced strategy. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other during the N-alkylation of the imidazole ring. researchgate.netbohrium.com

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Chiral Starting Material | Use of enantiopure (R)- or (S)-1-phenylethylamine to introduce the side chain. | Direct, high enantiomeric purity. | sigmaaldrich.com |

| Chiral Auxiliaries | Temporary attachment of a chiral group (e.g., oxazolidinone) to guide the stereoselective reaction. | Versatile and reliable for achieving high stereocontrol. | wikipedia.orgingentaconnect.comrsc.org |

| Chiral Catalysis | Employing a chiral catalyst (e.g., chiral bicyclic imidazole catalyst) to favor one enantiomer's formation. | Efficient, as only a small amount of the chiral substance is needed. | bohrium.comnih.gov |

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.

One of the most common methods for resolving basic compounds like this compound is the formation of diastereomeric salts. wikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. researchgate.netnih.gov These salts can then be separated by fractional crystallization, and the pure enantiomer of the amine is recovered by neutralizing the salt. wikipedia.org

Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC). rsc.org This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govnih.gov Polysaccharide-based CSPs, such as those coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective for the resolution of imidazole-based compounds. nih.govmdpi.com

Table 3: Chiral HPLC Columns for Azole Separation

| Chiral Stationary Phase (CSP) | Example Column Name | Separation Principle | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-RH | Provides enantioseparation for various imidazole drugs in reverse-phase mode. | nih.gov |

| Amylose tris((S)-α-methylbenzylcarbamate) | Chiralpak AS-RH | Used for separating enantiomers of drugs like ilaprazole. | nih.gov |

| Cellulose derivative | Lux® Cellulose-2 | Effective for separating azole enantiomers using supercritical fluid chromatography (SFC). | mdpi.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. For the synthesis of this compound, the N-alkylation step is a key point for optimization.

Key parameters that influence the outcome of the N-alkylation of imidazoles include the choice of base, solvent, temperature, and the potential use of a catalyst. google.comresearchgate.net

Base: Strong bases like potassium hydroxide (KOH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) in deprotonating the imidazole nitrogen, facilitating the alkylation. google.com

Solvent: The choice of solvent can affect reaction rates and regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly used, but non-reactive aromatic solvents can also be effective. derpharmachemica.comgoogle.com

Temperature: The reaction temperature is a critical factor. For imidazole alkylation, temperatures are often maintained between 75°C and 115°C. Lower temperatures may lead to incomplete reactions or side product formation, while higher temperatures may not significantly improve the yield. google.com

Catalysis: The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) iodide (TBAI), can significantly enhance reaction rates and yields, particularly in solid-liquid systems, and can help avoid the formation of undesired quaternary imidazolium (B1220033) salts. researchgate.net

Systematic studies often vary these parameters to identify the optimal conditions for a specific substrate combination, aiming for high conversion, selectivity, and isolated yield. researchgate.netnih.gov

Catalyst Systems and Reagents

The synthesis of substituted imidazoles often employs catalyst systems to facilitate the desired chemical transformations. For the formation of N-arylimidazoles, a common approach involves a one-pot reaction using a copper catalyst, such as copper(I) iodide (CuI), in the presence of a base like potassium phosphate (B84403) (K₃PO₄). nih.gov This catalytic system has been shown to produce quantitative yields of the corresponding N-arylimidazoles. nih.gov

Heterogeneous catalysts are also widely utilized in the synthesis of substituted imidazoles. nih.gov For instance, a nano-magnetic catalyst, Fe₃O₄@Ca₃(PO₄)₂, synthesized from eggshell waste, has been used for the synthesis of 1,2,4,5-tetra-substituted imidazoles. rsc.org This catalyst demonstrated good yields and could be recycled multiple times without a significant decrease in product yield. rsc.org Another example is the use of a supported pyridinium (B92312) catalyst for the synthesis of imidazoles. rsc.org In some multi-component reactions, a low-melting mixture of urea (B33335) and zinc chloride (ZnCl₂) acts as an efficient catalyst for the formation of triaryl-1H-imidazoles. organic-chemistry.org

The choice of reagents is also critical. For the introduction of the amino group at the C4 position, various aminating agents can be employed. The Gabriel reagent is a widely used nucleophilic aminating agent known for its reliable reactivity and ease of handling. tcichemicals.comtcichemicals.com Other reagents, such as N-substituted sulfonamides, have been used in reactions with alkyl halides or alcohols to provide monoprotected amines. tcichemicals.comtcichemicals.com Electrophilic aminating agents like acetoxime O-(2,4,6-trimethylphenyl)sulfonate can also be used, reacting with Grignard reagents to afford primary amines. tcichemicals.com

In some synthetic routes, the imidazole ring is constructed through the reaction of various precursors. For example, 2,4,5-trisubstituted imidazoles can be obtained from the coupling of substituted 1,2-diphenylethane-1,2-dione (benzil), substituted aldehydes, and ammonium acetate under various conditions. nih.gov

Table 1: Examples of Catalyst Systems and Reagents in Imidazole Synthesis

| Catalyst/Reagent | Type of Reaction | Product | Reference |

| CuI / K₃PO₄ | N-arylation | N-arylimidazoles | nih.gov |

| Fe₃O₄@Ca₃(PO₄)₂ | Multi-component reaction | 1,2,4,5-tetra-substituted imidazoles | rsc.org |

| Urea-ZnCl₂ | Multi-component reaction | Triaryl-1H-imidazoles | organic-chemistry.org |

| Gabriel Reagent | Amination | Primary amines | tcichemicals.comtcichemicals.com |

| N-substituted sulfonamides | Amination | Monoprotected amines | tcichemicals.comtcichemicals.com |

| Ammonium Acetate | Ring formation | 2,4,5-trisubstituted imidazoles | nih.gov |

Solvent Effects

The choice of solvent can significantly influence the yield and selectivity of imidazole synthesis. nano-ntp.com Both polar and nonpolar, as well as protic and aprotic solvents, are used in the synthesis of imidazole derivatives. nano-ntp.com

Polar protic solvents, such as water and alcohols, can stabilize charged intermediates through hydrogen bonding, which may lead to increased yields. nano-ntp.com For instance, a mixture of ethanol and water has been shown to provide high yields in the synthesis of 2,4,5-triaryl-1H-imidazoles. nano-ntp.com The polarity of the solvent can affect the reaction rate and the efficiency of intermolecular interactions, thereby influencing the total yield. nano-ntp.com

Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can create a favorable environment for reactions involving nucleophiles, potentially leading to more selective formation of the imidazole ring. nano-ntp.com DMF is used as a solvent in the copper-catalyzed synthesis of N-arylimidazoles. nih.gov In a study on the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, reducing the amount of DMF led to improved yields as the product, being poorly soluble, could be isolated by direct filtration. researchgate.net

Nonpolar solvents, such as toluene, may enhance selectivity by favoring certain reaction pathways over others due to reduced solvation of reactive intermediates. nano-ntp.com In some cases, solvent-free conditions are employed, which can offer advantages like high efficiency, easy separation, and reduced waste. asianpubs.org Microwave-assisted, solvent-free synthesis has been successfully used for the formation of imidazole derivatives. nih.gov

Table 2: Influence of Solvents on Imidazole Synthesis

| Solvent | Type | Effect on Reaction | Reference |

| Water/Ethanol | Polar Protic | Can increase yield by stabilizing charged intermediates. | nano-ntp.com |

| Dimethylformamide (DMF) | Aprotic | Favorable for nucleophilic reactions; used in N-arylation. | nih.govnano-ntp.com |

| Toluene | Nonpolar | Can increase selectivity by reducing solvation of intermediates. | nano-ntp.com |

| None (Solvent-free) | - | High efficiency, easy separation, environmentally friendly. | asianpubs.org |

Temperature and Pressure Considerations

Temperature is a critical parameter in the synthesis of this compound and its analogues, affecting both reaction rates and product yields. For the copper-catalyzed synthesis of N-arylimidazoles, the reaction is typically carried out at a relatively mild temperature of 35–40 °C. nih.gov In contrast, other imidazole syntheses may require significantly higher temperatures. For example, the reaction of N-Boc-imidamides with α-azidoenones to form trisubstituted imidazoles is conducted at 120 °C in acetonitrile. rsc.org

In the synthesis of 4-nitroimidazole (B12731), a key intermediate for 4-aminoimidazole (B130580), the reaction temperature is carefully controlled. An optimal production condition involves a reaction temperature of 55-65 °C, which results in a high yield of 92.7%. researchgate.net Another process for 4,5-dinitroimidazole synthesis specifies a higher temperature range of 105-115°C. researchgate.net Increasing the reaction temperature can sometimes lead to decreased product yields, potentially due to the weakening of hydrogen bonds that may play a role in activating the reactants. researchgate.net

Microwave-assisted synthesis often utilizes elevated temperatures for short periods to accelerate reactions. For instance, the ring-opening of phenyl glycidyl (B131873) ether with imidazoles under microwave irradiation was optimized at 120 °C for 1 minute to achieve the best yields, as higher temperatures led to decomposition. nih.gov

Pressure is less commonly a specified parameter in many standard laboratory syntheses of imidazoles, which are often conducted at atmospheric pressure. However, in certain industrial processes or specific reactions, pressure might be controlled to influence reaction rates or to handle gaseous reagents or byproducts. The thermal stability and decomposition of imidazole derivatives can also be influenced by the surrounding atmosphere (e.g., inert vs. oxidizing), which can be a consideration in high-temperature reactions. researchgate.net

Table 3: Temperature Conditions for Various Imidazole Syntheses

| Reaction | Temperature | Notes | Reference |

| Copper-catalyzed N-arylation | 35–40 °C | Mild conditions | nih.gov |

| 4-Nitroimidazole synthesis | 55–65 °C | Optimal for high yield | researchgate.net |

| 4,5-Dinitroimidazole synthesis | 105–115 °C | Higher temperature required | researchgate.net |

| Trisubstituted imidazole synthesis | 120 °C | From N-Boc-imidamides | rsc.org |

| Microwave-assisted synthesis | 120 °C | Optimized for yield and to prevent decomposition | nih.gov |

Synthetic Routes to Key Intermediates

The synthesis of this compound relies on the preparation of key intermediates, which are then combined and further functionalized to yield the final product.

Precursors for 1-(1-Phenylethyl)imidazole Formation

The formation of the 1-(1-phenylethyl)imidazole core can be achieved through various synthetic strategies. A common method for creating N-substituted imidazoles is through the alkylation or arylation of the imidazole ring. One-pot reactions using reagents like iodobenzene (B50100) and imidazole in the presence of a copper catalyst and a base can yield N-arylimidazoles. nih.gov A similar approach can be envisioned for the introduction of the 1-phenylethyl group.

The synthesis of the imidazole ring itself can be accomplished through several classic named reactions. The Debus synthesis, first reported in 1858, involves the reaction of glyoxal (B1671930), formaldehyde, and ammonia to produce imidazole. nih.govpharmaguideline.com This method, while having relatively low yields, is still used for creating C-substituted imidazoles. nih.govwikipedia.org The Radziszewski synthesis is an adaptation where a glyoxal is reacted with an aldehyde and ammonia. pharmaguideline.comwikipedia.org

Modern methods often involve multi-component reactions. For example, the reaction between benzylic alcohols, 1,2-diketones, and ammonium acetate, catalyzed by a diruthenium(II) complex, can form substituted imidazoles. rsc.org Another approach involves the reaction of ketones and 2-aminobenzylalcohols in the presence of iodine, ferric chloride, and tosylmethyl isocyanide to afford 1,4-disubstituted imidazoles. rsc.org

Precursors for 4-Amino Functionalization

The introduction of the amino group at the 4-position of the imidazole ring is a crucial step. This is often achieved by first synthesizing a 4-nitroimidazole intermediate, which is then reduced to the corresponding 4-aminoimidazole.

The synthesis of 4-nitroimidazole can be accomplished by the nitration of imidazole. researchgate.netchemicalbook.com This typically involves reacting imidazole with a mixture of concentrated sulfuric acid and nitric acid. researchgate.netchemicalbook.com The reaction conditions, such as the molar ratio of reactants and temperature, are optimized to maximize the yield. For example, a process involving the reaction of a disulfuric imidazole salt with mixed acids of sulfuric and nitric acid at 55-65 °C has been reported to give a yield of 92.7%. researchgate.net Another method utilizes a mixed acid nitrating agent containing N₂O₅, which is reported to increase the reaction yield to 95.5% while reducing reaction time and temperature. google.com

Once the 4-nitroimidazole is obtained, it can be reduced to 4-aminoimidazole. Various reducing agents can be employed for this transformation. The resulting 4-aminoimidazole can then be further reacted to introduce the 1-(1-phenylethyl) substituent, or the nitration and reduction steps can be performed on a pre-formed 1-(1-phenylethyl)imidazole.

Alternatively, direct amination methods can be considered. Gold-catalyzed reactions of N-iminylsulphilimine with ynamides have been reported to afford 4-amino substituted imidazoles. rsc.org Additionally, 2-aminoimidazoles can be synthesized from the reaction of carbodiimides with propargyl amine. rsc.org While these methods yield aminoimidazoles, the position of the amino group may not always be at the desired C4 position, and regioselectivity can be a challenge.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" (CAS No. 1824334-07-7), it has been determined that detailed experimental data for its structural characterization and spectroscopic analysis is not available in publicly accessible research.

While the existence of the compound is noted in chemical supplier databases, the in-depth research findings required to populate the specified article structure could not be located. Specifically, no peer-reviewed articles, spectral databases, or crystallographic reports containing the necessary information for the following sections were found:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for "this compound," are not available.

Mass Spectrometry (MS and HRMS): Detailed mass spectrometry analysis, including fragmentation patterns and high-resolution mass data to confirm the elemental composition, could not be found.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands that would confirm the presence of specific functional groups in the molecule are not documented in the available literature.

X-ray Crystallography: There are no published reports on the single-crystal X-ray diffraction of this compound, which would be necessary to determine its precise solid-state structure.

High-Performance Liquid Chromatography (HPLC): No specific HPLC methods for the analysis or purity assessment of "this compound" were found in the conducted searches.

Due to the absence of this essential scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculation or fabrication of data, which would compromise the integrity and factual basis of the content.

Structural Characterization and Spectroscopic Analysis in Research

Chromatographic Methods for Purity and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the structural elucidation of "1-(1-Phenylethyl)-1H-imidazol-4-amine," GC-MS provides critical data regarding its retention time, molecular weight, and fragmentation pattern, which is instrumental in confirming its identity and purity.

The gas chromatographic component separates the compound from any impurities or other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under specific chromatographic conditions.

Following separation, the compound is introduced into the mass spectrometer, where it undergoes ionization, typically by electron impact (EI). This process forms a molecular ion (M+•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings

While specific GC-MS studies exclusively on "this compound" are not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on established principles of mass spectrometry and studies on related imidazole (B134444) and phenylethyl compounds. The mass spectrum of imidazoles is often characterized by a pronounced molecular ion peak. publish.csiro.auresearchgate.net The fragmentation of the imidazole ring itself is a key diagnostic feature. publish.csiro.aunih.gov

The fragmentation of "this compound" would likely be initiated by the ionization of one of the nitrogen atoms. Key fragmentation pathways would involve the cleavage of the bond between the phenylethyl group and the imidazole ring, as well as fragmentation within the phenylethyl moiety itself. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which would be relevant to the amine group on the imidazole ring. libretexts.org

A primary fragmentation would be the cleavage of the C-N bond connecting the phenylethyl group to the imidazole ring. This would likely result in a prominent ion at m/z 105, corresponding to the 1-phenylethyl cation ([C₈H₉]⁺), which is a stable benzylic carbocation. Another significant fragmentation pathway for the phenylethyl group involves a rearrangement to form the tropylium (B1234903) ion at m/z 91.

The imidazole portion of the molecule would also produce characteristic fragments. The fragmentation of the imidazole ring itself often proceeds through the loss of neutral molecules like HCN. publish.csiro.au

Hypothetical GC-MS Data

The following table represents a plausible set of GC-MS data for "this compound" based on the analysis of its structural components.

| Retention Time (min) | Mass/Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| t | 187 | Moderate | [M]+• (Molecular Ion) |

| 186 | Low | [M-H]+ | |

| 105 | High | [C₆H₅CH(CH₃)]+ | |

| 91 | Moderate | [C₇H₇]+ (Tropylium ion) | |

| 77 | Moderate | [C₆H₅]+ | |

| 68 | Low | [C₃H₄N₂]+ (Imidazole ring fragment) |

Computational and Theoretical Studies of 1 1 Phenylethyl 1h Imidazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electron distribution, stability, and reactivity.

No specific Density Functional Theory (DFT) studies for 1-(1-Phenylethyl)-1H-imidazol-4-amine have been identified. Such studies would typically provide optimized molecular geometry, vibrational frequencies, and other electronic properties.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. Currently, there is no available data on the HOMO-LUMO gap or other electronic properties for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for predicting its interaction with biological macromolecules. No MEP mapping studies for this compound were found.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand might interact with a protein's binding site, providing a basis for understanding its potential biological activity.

There are no published studies detailing the ligand-protein interaction profile of this compound. Such research would involve docking the compound into the active sites of various proteins to predict binding affinities and interaction patterns.

Without specific docking studies, it is not possible to describe the predicted binding modes of this compound with any particular protein target.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements and dynamic behavior of molecules like this compound.

Conformational analysis involves identifying the stable, low-energy conformations of a molecule. The 1-phenylethyl group, for instance, has specific preferred spatial arrangements that can be determined through theoretical calculations. researchgate.net Understanding the most stable conformers is crucial as it often represents the bioactive conformation when bound to a target.

Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This "computational microscope" allows researchers to observe how a ligand like this compound interacts with its biological target, assessing the stability of the complex, identifying key binding interactions, and calculating binding free energies. nih.govajchem-a.com MD simulations are essential for validating docking poses and understanding the structural basis of ligand binding and selectivity. nih.gov

Table 2: Example of MD Simulation Output for a Ligand-Protein Complex This table presents typical data obtained from an MD simulation to assess the stability of a ligand in a protein's binding site.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSF of Key Residue (Å) | Number of H-Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 0.85 | 2 |

| 20 | 1.31 | 0.92 | 3 |

| 30 | 1.45 | 0.88 | 2 |

| 40 | 1.38 | 0.95 | 2 |

| 50 | 1.42 | 0.91 | 3 |

Mechanistic Insights from Computational Studies

Computational chemistry offers profound insights into the mechanisms of chemical reactions, complementing experimental studies by exploring transient states and reaction pathways that are difficult to observe directly. rsc.org

Theoretical calculations can be used to elucidate the step-by-step mechanism of the synthesis of this compound. The formation of the imidazole (B134444) ring, for example, can proceed through several proposed pathways, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net

By employing methods like Density Functional Theory (DFT), computational chemists can model the potential energy surface of the reaction. scielo.br This allows for the calculation of the activation energies for each potential step, the identification of transition states, and the determination of the most energetically favorable reaction pathway. scielo.br Such studies can explain observed product yields and regioselectivity, and guide the optimization of reaction conditions to improve the synthesis of the target compound. researchgate.netresearchgate.net

Transition State Analysis

Transition state analysis is a fundamental component of computational chemistry used to elucidate the reaction mechanisms, kinetics, and selectivity of chemical transformations involving compounds like this compound. This theoretical approach focuses on identifying the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products on a potential energy surface. The structure and energy of the TS dictate the activation energy barrier of a reaction, which is a critical factor in determining the reaction rate.

Computational studies, typically employing Density Functional Theory (DFT), are used to locate and characterize these transient structures. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate, leading from reactants to products.

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous imidazole derivatives undergoing similar reactions, such as N-alkylation, C-H functionalization, and oxidation.

Key Research Findings from Analogous Systems:

N-Alkylation and Competing Reactions: In the synthesis of substituted imidazoles, competition between different reaction pathways is common. For instance, a computational study on the synthesis of N-aroylmethyl-4-arylimidazoles investigated the competition between an intramolecular cyclocondensation (Path 1) and an N-alkylation reaction (Path 2). DFT calculations were employed to determine the transition state structures and energy barriers for both pathways, revealing that steric factors on the reacting amidine group governed the product distribution. semanticscholar.org A smaller substituent favored the N-alkylation pathway, demonstrating how transition state analysis can predict regioselectivity based on subtle structural changes. semanticscholar.org

Atmospheric Oxidation: The reactivity of the basic imidazole ring with atmospheric oxidants has been explored computationally. These studies provide concrete data on the energy barriers for various reaction pathways. For example, the reaction of imidazole with the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and ozone (O₃) has been analyzed. The hydrogen atom abstraction from the N-H group by a nitrate radical was found to have a very low energy barrier of 0.37 kcal mol⁻¹, while addition reactions had slightly higher barriers of 2.25–3.27 kcal mol⁻¹. acs.org The reaction with ozone via an addition mechanism showed a higher energy barrier of 11.23 kcal mol⁻¹. acs.org These values are crucial for predicting the atmospheric lifetime and degradation pathways of imidazole-containing compounds. acs.org

C-H Functionalization: DFT calculations have been instrumental in understanding the mechanism of C-H aminoalkylation of azoles. Studies have calculated transition state energies for the C-C bond formation between a carbene intermediate and various iminium electrophiles. The activation energies were predicted to range from 7.6 to 20.3 kcal mol⁻¹. rsc.org A distortion-interaction analysis of the transition states revealed that the activation barrier was primarily influenced by the energy required to distort the iminium electrophile into the geometry of the transition state. rsc.org This type of analysis helps rationalize substrate limitations and can guide the development of more efficient reactions. rsc.org

The data from these theoretical studies on related imidazole systems highlight the power of transition state analysis in predicting chemical reactivity and selectivity. The activation energies determine which reactions are kinetically feasible, while the geometric analysis of the transition state can explain the influence of steric and electronic effects of substituents on the reaction outcome.

Interactive Data Table: Activation Energies in Imidazole Reactions

The following table summarizes computationally determined activation energies for various reactions involving the imidazole core, as reported in theoretical studies. This data illustrates the typical energy barriers that might be considered for reactions involving this compound.

| Reaction Type | Reactants | Activation Energy (kcal mol⁻¹) | Reference |

| H-Abstraction | Imidazole + NO₃• | 0.37 | acs.org |

| Radical Addition | Imidazole + NO₃• | 2.25 - 3.27 | acs.org |

| C-H Aminoalkylation | Imidazole Carbene + Iminium | 7.6 - 20.3 | rsc.org |

| Ozonolysis (Addition) | Imidazole + O₃ | 11.23 | acs.org |

Investigation of Biological Activities and Structure Activity Relationships Sar

In Vitro Biological Screening Methodologies

A range of in vitro assays are employed to determine the biological activity of novel compounds. These methodologies provide crucial preliminary data on enzyme inhibition, receptor binding, and cellular effects.

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. nih.gov The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov

Derivatives containing imidazole (B134444) or structurally related motifs have been evaluated against several enzyme targets. For instance, studies on imidazo[4,5-b]pyridine-based compounds, which share a core structure, have identified inhibitors of p21-activated kinase 4 (PAK4). mdpi.com The inhibitory activity was determined by measuring the IC₅₀ values, revealing how different atomic substitutions on the molecule affect its biological activity against the target protein. mdpi.com In other research, compounds with a phenethyl moiety, similar to the phenylethyl group, were assessed for their ability to interfere with DNA topoisomerase I, an enzyme crucial for regulating DNA topology. nih.gov Similarly, a series of 1-aryl-1H-naphtho[2,3-d] mdpi.comnih.govrsc.orgtriazole-4,9-dione derivatives were identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), with IC₅₀ values in the nanomolar range. nih.gov

Table 1: In Vitro Assay Results for PAK4 Inhibition by Imidazo[4,5-b]pyridine Derivatives Data sourced from a study on the effect of substituents against PAK4 inhibition. mdpi.com

| Compound | Substituted Group (on phenyl ring) | IC₅₀ (nM) against PAK4 |

|---|---|---|

| Compound 1 | Bromine (Br) | 5150 |

| Compound 2 | Chlorine (Cl) | 8533 |

| Compound 3 | Fluorine (F) | > 30,000 |

| Compound 4 | Methyl (CH₃) | > 30,000 |

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These studies often utilize radiolabeled ligands that bind to the receptor. A test compound's ability to displace the radioligand indicates its binding affinity, which is typically expressed as an inhibition constant (Kᵢ). nih.gov

For example, research on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which also feature a 4-amino substituted heterocyclic core, involved receptor binding assays to characterize their interaction with the A₃ Adenosine Receptor (A₃AR). nih.gov These studies measured the effect of the compounds on the dissociation of a radioligand ([¹²⁵I]50) from membranes overexpressing the human A₃AR. nih.gov This methodology helps to identify and characterize positive allosteric modulators (PAMs), which bind to a site on the receptor distinct from the primary binding site to enhance the effect of the natural ligand. nih.gov Similarly, competitive binding assays have been used to determine the Kᵢ values of novel compounds at the human Trace Amine-Associated Receptor 1 (hTAAR1). nih.gov

Cell-based assays provide insights into a compound's biological effects in a cellular context, such as its ability to inhibit the growth of microbial or other cell types. The imidazole nucleus is a common feature in molecules with a wide range of biological activities, including antimicrobial and antiproliferative effects. longdom.orgpharmacyjournal.net

Antifungal and antibacterial screenings are common for imidazole-containing compounds. pharmacyjournal.net In one study, halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles were evaluated for their in vitro activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans, as well as Gram-positive bacteria such as Staphylococcus aureus. nih.gov Some derivatives demonstrated inhibitory effects comparable or superior to the reference drug, bifonazole. nih.gov The activity of new 5-(nitro/Bromo)-styryl-2-benzimidazole derivatives has also been assessed against bacteria like Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Klebsiella pneumoniae. humanjournals.com

Antiproliferative activity is another key area of investigation. For instance, the cytotoxicity of certain mono-Mannich bases containing a phenethylamino moiety was assessed against the PC-3 androgen-independent human prostate cancer cell line, with cytotoxicities observed in the micromolar range. nih.gov

Structure-Activity Relationship (SAR) Analysis of 1-(1-Phenylethyl)-1H-imidazol-4-amine Derivatives

SAR studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity and how modifications to its structure affect this activity.

The 1-(1-Phenylethyl) moiety is a key structural component, and modifications to the phenyl ring can significantly influence biological activity. The nature and position of substituents on this ring can alter the molecule's electronic properties, steric profile, and binding interactions with its biological target. mdpi.comrsc.org

A study on a series of imidazo[4,5-b]pyridine-based PAK4 inhibitors systematically explored the effect of substituting the phenyl ring. mdpi.com It was found that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) had markedly different effects on inhibitory potency. Specifically, a bromine substitution resulted in an IC₅₀ of 5150 nM, while a chlorine substitution led to an IC₅₀ of 8533 nM. mdpi.com In contrast, compounds with a fluorine atom or an electron-donating methyl group were significantly less active, with IC₅₀ values exceeding 30,000 nM. mdpi.com These findings suggest that the size and electronic properties of the substituent on the phenyl ring are critical determinants of the compound's inhibitory activity against PAK4. mdpi.com

Substituents on the imidazole ring itself, including the 4-amine group, are also pivotal in defining the compound's biological profile. SAR studies on related heterocyclic systems have shown that modifications at these positions can fine-tune potency and selectivity.

In a comprehensive study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A₃AR PAMs, researchers synthesized and evaluated compounds with various hydrophobic alkyl and cycloalkyl substitutions at the 2-position of the imidazole ring system. nih.gov Concurrently, they explored the impact of different substitutions on the phenyl group attached at the 4-amino position. nih.gov Previous SAR studies had indicated that a 3,4-dichlorophenyl group at this position improved A₃AR PAM activity and subtype selectivity. nih.gov

Furthermore, in studies of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, the introduction of halogen atoms onto the phenyl group attached to the imidazole was found to enhance antifungal effects. nih.gov Specifically, certain dichloro- and trichloro-derivatives showed potent antimicrobial properties, whereas the replacement of chlorine with fluorine atoms resulted in inactive compounds. nih.gov This highlights the specific role that the type and position of substituents on groups attached to the imidazole core play in modulating biological activity. nih.gov

Influence of Chiral Centers on Activity Profiles

The structure of this compound includes a chiral center at the benzylic carbon of the 1-phenylethyl group. The presence of this stereocenter means the compound can exist as two distinct, non-superimposable mirror images known as enantiomers, specifically the (R)- and (S)-isomers. The spatial arrangement of substituents around a chiral center is often a critical determinant of a molecule's interaction with chiral biological targets like enzymes and receptors, leading to significant differences in the activity profiles of its enantiomers.

In the broader class of imidazole derivatives, stereochemistry has been shown to be a decisive factor in biological efficacy. For instance, studies on naphthalene (B1677914) analogs of medetomidine, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole, demonstrated both qualitative and quantitative differences in the biological activities of its optical isomers. nih.gov In that case, the (+)-(S)-isomer was a selective agonist for α2-mediated responses, while the (-)-(R)-isomer was more potent as an inhibitor of α2-mediated platelet aggregation. nih.gov

Similarly, research on antifungal 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives found that the separated enantiomers had vastly different potencies. nih.gov The (-) isomers were reported to be up to 500 times more active than their corresponding (+) isomers, highlighting the profound impact of chirality on antifungal activity. nih.gov This principle underscores the importance of evaluating optically pure compounds, as the biological activity of a racemic mixture may mask the true potency of the more active enantiomer. researchgate.net

While specific studies isolating and comparing the individual enantiomers of this compound were not detailed in the reviewed literature, the established precedent within related chiral imidazole compounds strongly suggests that its (R)- and (S)-isomers would likely exhibit distinct biological activities and potencies.

Proposed Molecular Mechanisms of Action (based on in vitro data)

In vitro studies of this compound and its close analogs have provided insights into its potential molecular mechanisms of action, pointing towards specific enzymatic targets and modes of interaction with biological macromolecules.

Src Family Kinases: A significant body of research has identified the Src family of non-receptor tyrosine kinases (SFKs) as a key molecular target for aminoimidazole derivatives. nih.gov SFKs, which include nine highly homologous members such as Src, Fyn, Yes, and Lyn, are crucial enzymes in cellular signal transduction pathways that regulate processes like cell growth, division, and migration. nih.govwikipedia.orgtocris.com The catalytic domain of these enzymes represents a primary target for inhibitor development. nih.gov Research focused on the optimization of N-[1-(2-phenylethyl)-1H-imidazol-4-yl]pyrimidinamines, which share the core 1-phenylethyl-imidazole scaffold, has established these compounds as inhibitors of SFKs. nih.gov Computational docking studies have shown these molecules fitting into the ATP-binding site of c-Src, indicating a mechanism of competitive inhibition. nih.gov

CYP51 (Sterol 14α-demethylase): The imidazole scaffold is a well-known pharmacophore in a class of antifungal agents that target the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme abbreviated as CYP51. nih.govresearchgate.net This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.netacs.org Inhibition of CYP51 disrupts ergosterol production and leads to the accumulation of toxic sterol intermediates, resulting in the arrest of fungal growth. nih.govacs.org Given that numerous imidazole-containing drugs function by inhibiting CYP51, this enzyme is considered a putative molecular target for other novel imidazole derivatives, including this compound, particularly in the context of antifungal activity. nih.govnih.gov

The imidazole ring is a versatile structural motif capable of various noncovalent interactions, including hydrogen bonding, which facilitates its association with biological macromolecules like proteins. researchgate.netnih.gov The electron-rich nature of the heterocycle allows it to both accept and donate protons, making it a key component in the active sites of many enzymes, such as in the amino acid histidine. nih.govwikipedia.org

Molecular docking studies of related aminoimidazole compounds within the ATP-binding site of the c-Src kinase domain provide a detailed model of these interactions. nih.gov These studies reveal that the inhibitor's core structure forms specific hydrogen bonds with key amino acid residues in the enzyme's hinge region. For example, in a study of related inhibitors, the imidazole core was observed forming a donor-acceptor pair with the backbone of the residue Ala107. nih.gov Further interactions, such as those between a hydroxyl group on the phenyl ring of the N-substituent and other residues, contribute to the binding affinity and stability of the enzyme-inhibitor complex. nih.gov These specific, directed interactions are fundamental to the compound's ability to inhibit enzyme function.

Comparative Studies with Related Imidazole Derivatives

The biological activity of this compound is highly dependent on its precise chemical structure. Comparative studies of analogues with modifications to the N-substituent or the imidazole ring itself have been crucial in elucidating the structure-activity relationships (SAR) for this class of compounds.

The N-substituent at position 1 of the imidazole ring plays a critical role in determining the molecule's interaction with its biological targets. Studies on imidazole derivatives have consistently shown that altering this substituent can significantly modulate pharmacological action. mdpi.com

In the context of Src family kinase inhibitors, modifications to the N-1-(2-phenylethyl) side chain have been explored to optimize binding. nih.gov Docking studies predicted that the introduction of polar groups, such as hydroxyl or methoxyl groups, on the phenyl ring of this substituent could enhance binding affinity. nih.gov Specifically, compounds with a meta- or ortho-hydroxyl group on the phenyl ring demonstrated the best docking scores, suggesting that these modifications improve interactions within the solvent-exposed area of the kinase's binding pocket. nih.gov This highlights the importance of the N-substituent's structure for potent and selective enzyme inhibition.

| Compound Analogue | Modification on N-(2-phenylethyl) Substituent | Predicted Binding Affinity (Docking Score, GB, kcal/mol) |

|---|---|---|

| Analogue 4j | meta-hydroxyl group on phenyl ring | -11.33 |

| Generic N-(2-phenylethyl) | Unsubstituted phenyl ring | Baseline (Not specified) |

| Other Analogues (4a-g) | Various polar moieties and hydroxyl/methoxyl groups | Among best predicted scores |

The substitution pattern on the imidazole ring itself is another key determinant of biological activity. researchgate.net The core structure of this compound features an amine group at the C-4 position. The presence and position of substituents on the imidazole ring can influence a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Evaluation of Stereoisomeric Activities

An evaluation of the stereoisomeric activities of a chiral compound is crucial in medicinal chemistry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. However, a comprehensive review of publicly available scientific literature and research databases did not yield specific studies on the evaluation of the stereoisomeric activities of this compound.

The 1-phenylethyl substituent in this compound contains a chiral center, leading to the existence of two stereoisomers: (R)-1-(1-Phenylethyl)-1H-imidazol-4-amine and (S)-1-(1-Phenylethyl)-1H-imidazol-4-amine. Despite the general understanding that different stereoisomers can interact differently with chiral biological targets such as enzymes and receptors, specific research detailing the separation and individual biological evaluation of the enantiomers of this particular compound has not been identified.

Data on Stereoisomeric Activities of this compound

| Stereoisomer | Target | Activity Metric (e.g., IC₅₀, Kᵢ) | Potency | Selectivity | Efficacy |

| (R)-1-(1-Phenylethyl)-1H-imidazol-4-amine | Data not available | Data not available | Data not available | Data not available | Data not available |

| (S)-1-(1-Phenylethyl)-1H-imidazol-4-amine | Data not available | Data not available | Data not available | Data not available | Data not available |

Advanced Applications in Chemical Research

Role as Chemical Probes for Biological Systems

There is no specific information available in the reviewed scientific literature to suggest that 1-(1-Phenylethyl)-1H-imidazol-4-amine has been developed or utilized as a chemical probe for biological systems. The design of a chemical probe requires detailed characterization of its biological activity, selectivity, and mechanism of action, none of which is presently documented for this compound.

Development as Ligands in Coordination Chemistry

A search of coordination chemistry literature did not yield any studies describing the use of this compound as a ligand. The imidazole (B134444) moiety is a well-known coordinating group for various metal ions due to its nitrogen atoms. However, the specific synthesis of metal complexes with this particular ligand and the characterization of their properties have not been reported.

Utilization in Materials Science (e.g., functional materials)

There is no available research indicating the incorporation or application of this compound in the development of functional materials. While imidazole-containing compounds can be used to create polymers, organic frameworks, or other advanced materials, this specific derivative has not been featured in such studies.

Catalytic Applications (e.g., organocatalysis, metal catalysis)

No documented catalytic applications, either in organocatalysis or as a ligand in metal-catalyzed reactions, were found for this compound. The development of a catalyst requires thorough investigation of its activity, selectivity, and reaction scope, which has not been undertaken for this compound.

Future Directions and Research Gaps

Emerging Synthetic Methodologies for Complex Analogues

The synthesis of structurally complex analogues of 1-(1-Phenylethyl)-1H-imidazol-4-amine is crucial for expanding the structure-activity relationship (SAR) landscape and developing candidates with improved potency, selectivity, and pharmacokinetic profiles. While classical methods for imidazole (B134444) synthesis are well-established, emerging strategies offer greater efficiency, versatility, and access to novel chemical space.

Future synthetic efforts will likely focus on:

Novel Ring-Formation Strategies: Acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles has emerged as an efficient method for creating functionalized 1H-imidazoles. mdpi.comnih.gov This approach involves the intramolecular cyclization and ring-opening of triazole precursors to form the imidazole core, offering a pathway to derivatives that may be difficult to access through traditional condensation reactions. mdpi.comnih.gov

Asymmetric Synthesis: Given the chiral nature of the 1-phenylethyl group, stereoselectivity is paramount. Advances in asymmetric catalysis and the use of chiral auxiliaries, such as enantiomeric 1-phenylethylamine (B125046) (α-PEA) itself, are critical. mdpi.comnih.gov Chemo-enzymatic methods, for example, have been developed for the enantioselective synthesis of α-PEA derivatives and could be adapted for the synthesis of enantiopure analogues of the target compound. mdpi.com

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. These methods enable the rapid generation of a diverse library of analogues from a common intermediate, facilitating more efficient SAR studies.

| Methodology | Description | Potential Advantages for Analogue Synthesis | Reference |

|---|---|---|---|

| Classical Condensation | Condensation of 1,2-diamines with aldehydes, often catalyzed by acid. | Well-established, readily available starting materials. | nih.gov |

| Triazole Transformation | Acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. | Access to novel substitution patterns, metal-free conditions. | mdpi.comnih.gov |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to produce specific enantiomers. | Production of enantiopure compounds, crucial for biological activity. | mdpi.com |

| Multi-component Reactions | One-pot reactions combining three or more starting materials to form a complex product. | High efficiency, rapid library generation. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. mdpi.comoxfordglobal.com These technologies offer the potential to significantly reduce the time and cost associated with identifying and optimizing novel drug candidates. mdpi.combiomedres.us For the this compound scaffold, AI and ML can be instrumental in several key areas.

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules with desired therapeutic profiles. mdpi.comspringernature.com By learning from vast datasets of existing chemical structures and their biological activities, these algorithms can propose new analogues of this compound that are predicted to have high efficacy and selectivity.

Predictive Modeling: ML algorithms can be trained to predict the biological activities, pharmacokinetic properties, and potential toxicity of virtual compounds. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.combiomedres.us For example, AI can be used to predict molecular binding, optimize chemical structures for enhanced efficacy, and forecast toxicity. mdpi.combiomedres.us

Target Identification and Validation: AI can analyze large-scale biological data, including genomic and proteomic information, to identify and validate novel biological targets for which this class of compounds may be effective. biomedres.usdiscoveryontarget.com By uncovering hidden patterns in complex datasets, ML algorithms can suggest new therapeutic applications and mechanisms of action. mdpi.com

Accelerating Clinical Trials: The drug INS018_055, discovered and designed using generative AI, progressed from target discovery to Phase 1 clinical trials in under 30 months, demonstrating the power of AI to dramatically shorten development timelines. springernature.com

| Discovery Phase | AI/ML Application | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Target Identification | Analysis of multi-omics data to find novel targets. | Identification of new diseases or pathways where analogues might be effective. | mdpi.comdiscoveryontarget.com |

| Hit Identification & Lead Generation | Generative models for de novo design; virtual screening. | Creation of novel, optimized analogues with predicted high activity. | mdpi.comnih.gov |

| Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Refinement of lead compounds to improve their drug-like properties. | oxfordglobal.com |

| Preclinical Development | Analysis of experimental results and toxicity prediction. | More accurate preclinical design and analysis. | biomedres.us |

Exploration of Novel Biological Targets and Mechanisms

While initial research may focus on a primary biological target, a significant opportunity lies in exploring novel targets and mechanisms of action for this compound and its analogues. The imidazole core is a versatile pharmacophore present in compounds active against a wide range of targets.

Future research should aim to:

Screen Against Diverse Target Classes: Analogues should be systematically screened against broad panels of receptors, enzymes, and ion channels to identify unexpected activities. For example, related 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators of the A3 Adenosine Receptor (A3AR), a target for inflammatory diseases. nih.gov

Investigate New Therapeutic Areas: The anticancer potential of imidazole-containing compounds is an area of active investigation. ijbbb.orgnih.gov Some bisbenzimidazole derivatives act as DNA minor groove-binding ligands, while others have been found to target human topoisomerase I. nih.gov Exploring these and other anticancer mechanisms could reveal new applications for this compound derivatives.

Utilize Omics and Chemical Biology: Modern "omics" technologies (genomics, proteomics, metabolomics) combined with predictive ML algorithms can help identify previously unrecognized gene-drug relationships and facilitate drug repurposing efforts. nih.gov These approaches can uncover the molecular pathways modulated by a compound, providing insights into its mechanism of action and suggesting new therapeutic indications.

Development of Advanced Computational Models

Computational chemistry provides powerful tools for understanding drug-target interactions at the molecular level and for guiding the design of more effective therapeutic agents. nih.gov The development of more sophisticated computational models tailored to the this compound scaffold is a critical future direction.

Key areas for advancement include:

High-Accuracy Binding Affinity Prediction: Techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) can provide more accurate predictions of how tightly a ligand will bind to its target compared to traditional docking methods. nih.govresearchgate.net Applying these methods can help in prioritizing analogues and understanding the molecular basis of their potency.